Dihydrofolic acid

Beschreibung

Dihydrofolic acid (DHF) is a critical intermediate in the folate metabolic pathway, serving as a precursor to tetrahydrofolic acid (THF), the active coenzyme required for one-carbon transfer reactions in nucleotide synthesis and methylation processes . In humans, DHF is generated from dietary folic acid via a two-step enzymatic reduction involving dihydrofolate reductase (DHFR) . In bacteria, DHF is synthesized endogenously through the condensation of dihydropteroic acid and glutamate, a pathway targeted by sulfonamide antibiotics . DHF’s role in DNA synthesis makes it a pivotal target for antimicrobial and anticancer therapies, as inhibition of its conversion to THF disrupts cellular proliferation .

Eigenschaften

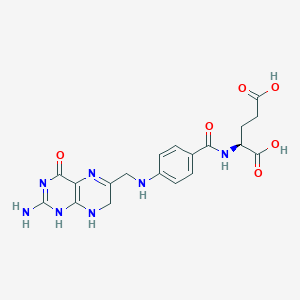

IUPAC Name |

2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRNSSUDZOLUSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962569 | |

| Record name | N-(4-{[(4-Hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4033-27-6, 42572-30-5 | |

| Record name | 7,8-Dihydrofolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-{[(4-Hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

- DHF wird durch die NADH-abhängige Reduktion von Folsäure durch DHFR synthetisiert .

- Industrielle Produktionsverfahren können die chemische Synthese oder die mikrobielle Fermentation umfassen.

Analyse Chemischer Reaktionen

- DHF beteiligt sich an verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.

- Zu den gängigen Reagenzien gehören DHFR-Inhibitoren wie Methotrexat (MTX) .

- Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen ab.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Antimicrobial Targeting

Dihydrofolic acid serves as a crucial substrate for the enzyme dihydrofolate reductase (DHFR), which is essential for the de novo synthesis of purines and pyrimidines in prokaryotic organisms. This pathway is a primary target for antimicrobial therapies, particularly against bacterial infections. Inhibitors of DHFR can effectively disrupt bacterial growth by preventing the conversion of this compound to tetrahydrofolic acid, a necessary step in nucleotide synthesis.

- Case Study: Novel Inhibitors

Recent research identified novel inhibitors that demonstrate potent binding to E. coli DHFR. One such compound showed a Ki value of 7.42 ± 0.92 nM, indicating its potential as an effective antibiotic . The study highlights the importance of structure-activity relationships in designing new antifolates that could overcome resistance mechanisms in bacteria.

Cancer Therapy

This compound's role in nucleotide synthesis also extends to oncology. Inhibitors targeting DHFR are utilized in cancer treatments due to their ability to halt cell proliferation by disrupting DNA synthesis.

- Case Study: Peptide-based Inhibitors

A study developed peptide-based inhibitors targeting human DHFR, demonstrating significant reduction in cancer cell proliferation with an IC50 of 82 µM . These findings suggest that biocompatible peptides can be engineered to enhance the efficacy of existing cancer therapies.

Vascular Biology

This compound is implicated in vascular health through its influence on endothelial function and nitric oxide (NO) bioavailability.

- Mechanistic Insights

Research indicates that supplementation with folic acid (which is converted from this compound) enhances DHFR expression in endothelial cells, leading to improved NO production and reduced oxidative stress . This mechanism suggests a protective role against vascular diseases, highlighting the therapeutic potential of folate supplementation in cardiovascular health.

Nutritional Biochemistry

This compound is critical in various biochemical pathways, including amino acid metabolism and the synthesis of neurotransmitters. Its deficiency can lead to megaloblastic anemia and other health issues.

- Nutritional Implications

Studies have shown that adequate levels of folate are necessary for maintaining normal cellular functions and preventing hematological disorders . This underscores the importance of dietary sources of folate and its derivatives for public health.

Summary Table: Applications of this compound

Wirkmechanismus

- DHF exerts its effects by providing one-carbon units for nucleotide synthesis.

- Molecular targets include enzymes involved in DNA and RNA production.

- Pathways include the folate cycle and purine/pyrimidine biosynthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Dihydrofolic Acid vs. Folic Acid

Key Insight: While folic acid is essential for human health, bacteria synthesize it de novo, enabling selective targeting by sulfonamides. DHF’s role as a metabolic intermediate makes it susceptible to DHFR inhibitors like methotrexate .

This compound vs. Tetrahydrofolic Acid (THF)

Key Insight : THF is indispensable for purine and thymidylate synthesis. DHFR inhibitors like methotrexate trap DHF, depleting THF pools and halting DNA replication in rapidly dividing cells .

This compound vs. Dihydropteroic Acid

Key Insight : Sulfonamides mimic PABA, competitively inhibiting dihydropteroate synthetase and blocking dihydropteroic acid formation—a step unique to bacterial folate synthesis .

This compound vs. Methotrexate

Key Insight : Methotrexate’s higher affinity for DHFR (vs. DHF) and altered pKa values enhance its inhibitory potency, enabling selective targeting of malignant cells .

Research Findings and Therapeutic Implications

- Antibacterial Agents : Sulfonamides and trimethoprim synergistically block DHF synthesis (via dihydropteroate synthetase) and DHFR, respectively, exploiting bacterial folate pathway vulnerabilities .

- Anticancer Therapies : Methotrexate’s irreversible DHFR inhibition depletes THF, suppressing DNA synthesis in cancer cells. Resistance arises from DHFR gene amplification .

- Species-Specific DHFR : Bacterial DHFR (e.g., E. coli) has distinct Km values (DHF: 2.3 × 10⁻⁵ M) and inhibitor sensitivity compared to human DHFR, enabling selective drug design .

- Neurotoxic Effects : DHF potentiates kainic acid-induced seizures in rats, suggesting a role in epilepsy pathophysiology .

Data Tables

Table 1: Kinetic Parameters of DHFR Across Species

| Source | Km (DHF) | Km (NADPH) | pH Optimum |

|---|---|---|---|

| E. coli (bacterial) | 2.3 × 10⁻⁵ M | 1.8 × 10⁻⁵ M | 6.8–7.2 |

| Human (HeLa cells) | 6.1–7.6 × 10⁻⁶ M | 1.6–1.7 × 10⁻⁴ M | 7.0–7.5 |

Table 2: Inhibitor Affinities for DHFR

| Inhibitor | Target Species | Binding Affinity |

|---|---|---|

| Methotrexate | Human | Ki ~0.1 nM |

| Trimethoprim | Bacterial | Ki ~5–50 nM |

| BDBM50514994 (novel) | Human | ΔG = -9.9 kcal/mol |

Biologische Aktivität

Dihydrofolic acid (DHF) is a pivotal compound in the folate metabolism pathway, acting primarily as a substrate for the enzyme dihydrofolate reductase (DHFR), which catalyzes its reduction to tetrahydrofolic acid (THF). This process is essential for the synthesis of nucleotides and amino acids, making DHF crucial for DNA replication and cell division. The biological activity of DHF has been extensively studied, revealing its significance in various physiological and pathological contexts.

Enzymatic Function and Kinetics

Dihydrofolate Reductase Activity

DHF serves as a substrate for DHFR, which is integral to the de novo synthesis of purines and pyrimidines. The enzyme catalyzes the conversion of DHF to THF using NADPH as a cofactor. The kinetics of this reaction have been characterized in several studies:

- Michaelis-Menten Kinetics : The enzyme exhibits typical Michaelis-Menten kinetics with respect to DHF, with a Km value reported at approximately 4.70 μM . This indicates that at low concentrations, the enzyme's activity is sensitive to substrate availability.

- Comparative Activity : Studies show that the activity of DHFR varies significantly between species. For instance, human liver DHFR shows much lower activity with folic acid as a substrate compared to rat liver, where the rate of THF production from DHF is significantly higher (26.1 nmol/min/g wet weight in rats versus 0.02 nmol/min/g in humans) .

Inhibition Mechanisms

DHF's role extends beyond being a substrate; it can also be involved in inhibition mechanisms:

- Competitive Inhibition : Certain compounds, such as methotrexate, act as competitive inhibitors of DHFR by binding to the active site and preventing the conversion of DHF to THF. Methotrexate's IC50 value has been reported at 68.6 nM, indicating its potency as an inhibitor .

- Slow-Onset Inhibition : Recent studies have identified novel inhibitors that exhibit slow-onset tight-binding characteristics against E. coli DHFR, highlighting the potential for developing new antifolate drugs .

Clinical Implications

Role in Disease States

DHF and its metabolic pathways are implicated in several clinical conditions:

- Megaloblastic Anemia : Deficiencies in DHFR activity can lead to megaloblastic anemia due to impaired DNA synthesis. A case study illustrated that patients with complete absence of DHFR activity did not respond to standard treatments with folic acid or folinic acid, emphasizing the enzyme's critical role in hematopoiesis .

- Cancer Therapy : The inhibition of DHFR by antifolate drugs like methotrexate is a cornerstone in cancer treatment regimens. By blocking THF production, these drugs effectively halt rapidly dividing cancer cells' growth .

Research Findings

Recent research has focused on elucidating the structure-function relationship of DHFR and its interaction with various substrates and inhibitors:

- Structural Studies : Crystallographic studies have provided insights into the binding dynamics of DHF within the active site of DHFR, revealing how structural modifications can enhance or inhibit enzymatic activity .

- Case Studies on Genetic Mutations : Investigations into genetic mutations affecting DHFR have uncovered rare conditions leading to severe immunodeficiency and hematological disorders. These findings underscore the enzyme's importance beyond mere metabolic processes .

Table 1: Kinetic Parameters of Dihydrofolate Reductase

| Substrate | Km (μM) | Vmax (nmol/min/g) | Species |

|---|---|---|---|

| This compound | 4.70 | 26.1 | Rat |

| Folic Acid | 1.8 | 0.02 | Human |

| Methotrexate | - | IC50 = 68.6 nM | Various |

Q & A

Q. What are the recommended methods for preparing stable stock solutions of dihydrofolic acid in laboratory settings?

Dissolve this compound in inert gas-purged solvents such as DMSO (5 mg/ml) or dimethylformamide (1 mg/ml) to prevent oxidation. Ensure proper inert gas purging to maintain stability, and aliquot solutions to avoid repeated freeze-thaw cycles .

Q. What safety protocols are essential when handling this compound in biochemical research?

Use personal protective equipment (PPE), including gloves and safety goggles. Avoid inhalation and skin contact; in case of exposure, rinse thoroughly with water and seek medical attention if irritation persists. Follow storage guidelines (tightly sealed containers in well-ventilated areas) and dispose of waste according to local regulations .

Q. How should researchers validate the purity of this compound for experimental use?

Employ analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, or nuclear magnetic resonance (NMR) spectroscopy. Cross-reference results with certified reference standards and batch-specific certificates of analysis .

Q. What are the primary biochemical roles of this compound in folate metabolism?

this compound serves as an intermediate in purine and pyrimidine biosynthesis. It is reduced to tetrahydrofolic acid (THF) by dihydrofolate reductase (DHFR), a critical step in nucleotide synthesis and one-carbon transfer reactions .

Advanced Research Questions

Q. How can researchers address conflicting reports on this compound’s stability under varying storage conditions?

Conduct stability-indicating assays (e.g., spectrophotometric quantification or enzymatic activity tests) under different storage temperatures (-20°C vs. ambient) and solvent conditions. Compare degradation kinetics and reconcile discrepancies using controlled aliquots .

Q. What experimental controls are critical when studying DHFR activity using this compound as a substrate?

Include negative controls (enzyme-free reactions), positive controls with known inhibitors (e.g., methotrexate), and buffer controls to account for pH-dependent effects. Monitor cofactor requirements (e.g., NADPH) and substrate saturation levels .

Q. How can methodological variations explain contradictions in enzyme kinetic parameters for this compound reductase assays?

Standardize assay conditions (pH, temperature, ionic strength) and substrate concentrations. Use complementary techniques like stopped-flow kinetics or isothermal titration calorimetry (ITC) to validate kinetic constants .

Q. What strategies resolve conflicting data on bacterial resistance mechanisms involving this compound metabolism?

Investigate DHFR mutations via gene sequencing and correlate with enzymatic activity assays. Use isogenic bacterial strains to compare inhibitor efficacy (e.g., trimethoprim) and assess fitness costs under selective pressure .

Methodological Considerations

Q. How should researchers handle discrepancies between published solubility values for this compound in organic solvents?

Validate solubility empirically using gravimetric or spectrophotometric methods. Account for temperature, solvent purity, and inert atmosphere conditions. Cross-reference solubility data from peer-reviewed studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.